molecular formula C12H10ClFN2O2 B12593042 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole CAS No. 650598-21-3

2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole

Cat. No.: B12593042
CAS No.: 650598-21-3
M. Wt: 268.67 g/mol
InChI Key: LWIHGIQNTZZHQZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole is an organic compound with the molecular formula C11H10ClFN2O2 It is a derivative of benzoxazole, characterized by the presence of tert-butyl, chloro, fluoro, and isocyanato functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution.

    Isocyanate Formation: The isocyanato group is introduced by reacting the corresponding amine with phosgene or a phosgene equivalent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Addition: The isocyanato group can react with nucleophiles to form urea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Electrophilic Addition: Reagents like alcohols, amines, and water can react with the isocyanato group.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.

    Electrophilic Addition: Urea derivatives and related compounds.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanato group.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical studies and drug design.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazole: Lacks the isocyanato group, making it less reactive.

    2-tert-Butyl-4-chloro-6-fluoro-7-amino-1,3-benzoxazole: Contains an amino group instead of an isocyanato group, leading to different reactivity and applications.

    2-tert-Butyl-4-chloro-6-fluoro-7-hydroxy-1,3-benzoxazole: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.

Uniqueness

The presence of the isocyanato group in 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole makes it uniquely reactive compared to its analogs. This reactivity is particularly valuable in applications requiring covalent modification of target molecules.

Properties

CAS No.

650598-21-3

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole

InChI

InChI=1S/C12H10ClFN2O2/c1-12(2,3)11-16-8-6(13)4-7(14)9(15-5-17)10(8)18-11/h4H,1-3H3

InChI Key

LWIHGIQNTZZHQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C(=C2O1)N=C=O)F)Cl

Origin of Product

United States

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